molecular formula C9H16O3 B3378819 2-(3-Methoxycyclohexyl)acetic acid CAS No. 1483869-71-1

2-(3-Methoxycyclohexyl)acetic acid

Cat. No. B3378819
CAS RN: 1483869-71-1
M. Wt: 172.22 g/mol
InChI Key: MYLWVYKTJDCPBI-UHFFFAOYSA-N
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Description

2-(3-Methoxycyclohexyl)acetic acid , also known as 3-MCHA , is an organic compound with the molecular formula C7H12O3 . It belongs to the class of cyclic carboxylic acids and is derived from the cyclic hydrocarbon cyclohexane . This compound finds applications in various scientific research contexts, particularly in biochemical and physiological experiments .


Molecular Structure Analysis

The molecular structure of 2-(3-Methoxycyclohexyl)acetic acid consists of a cyclohexane ring with a methoxy group (-OCH3 ) attached at the 3-position. The carboxylic acid functional group (-COOH ) is also present, making it a cyclic carboxylic acid. The three-dimensional arrangement of atoms determines its stereochemistry, which influences its properties and interactions .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Safety Information : It is classified as a Warning substance. Hazards include eye and skin irritation . Follow safety precautions when handling .

Scientific Research Applications

Potential Use in Microbial Studies

A novel thermotolerant caproic acid-producing bacterial strain, Clostridium M1NH, was successfully isolated from sewage sludge . Although 2-(3-Methoxycyclohexyl)acetic acid is not directly mentioned, it’s possible that similar compounds could be used in such microbial studies.

Safety and Hazards

2-(3-Methoxycyclohexyl)acetic acid poses risks associated with skin and eye contact. Protective measures, including proper lab attire and handling protocols, should be followed. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(3-methoxycyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLWVYKTJDCPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxycyclohexyl)acetic acid

CAS RN

1483869-71-1
Record name 2-(3-methoxycyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxycyclohexyl)acetic acid
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2-(3-Methoxycyclohexyl)acetic acid
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Reactant of Route 4
2-(3-Methoxycyclohexyl)acetic acid
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Reactant of Route 6
2-(3-Methoxycyclohexyl)acetic acid

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